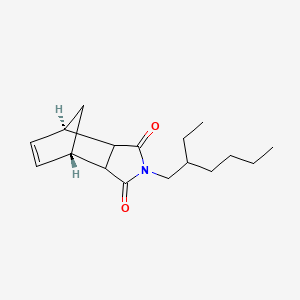

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

概要

説明

N-オクチルビシクロヘプテンジカルボキシミドは、一般的にMGK-264として知られており、殺虫剤製剤の相乗剤として広く使用されている人工化学物質です。これはピレスロイド成分の効力を高め、昆虫の防除をより効果的にします。 MGK-264自体は本来の殺虫効果を持っていませんが、昆虫が殺虫剤を解毒するために使用する酵素を阻害することで機能します .

準備方法

合成経路と反応条件

N-オクチルビシクロヘプテンジカルボキシミドの合成は、ビシクロヘプテンジカルボン酸無水物と2-エチルヘキシルアミンを反応させることで行われます。この反応は通常、制御された温度条件下で行われ、目的のイミド化合物が生成されるようにします。反応は以下のように表すことができます。

ビシクロヘプテンジカルボン酸無水物+2-エチルヘキシルアミン→N-オクチルビシクロヘプテンジカルボキシミド+水

工業生産方法

MGK-264の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるために、温度、圧力、反応物の濃度などの反応条件を正確に制御することが含まれます。 最終生成物は、再結晶または蒸留などの技術によって精製され、不純物が除去されます .

化学反応の分析

反応の種類

N-オクチルビシクロヘプテンジカルボキシミドは、反応性の官能基の存在により、主に置換反応を起こします。また、酸性または塩基性条件下では、加水分解反応にも参加することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、塩素または臭素などのハロゲン化剤が含まれ、これらの試薬は化合物中の水素原子を置換することができます。

加水分解反応: 酸性または塩基性条件は、イミド基の加水分解を促進し、対応するカルボン酸とアミンを生成します。

主な生成物

置換反応: N-オクチルビシクロヘプテンジカルボキシミドのハロゲン化誘導体。

加水分解反応: カルボン酸とアミン

科学研究への応用

N-オクチルビシクロヘプテンジカルボキシミドは、科学研究においてさまざまな用途があります。

化学: 殺虫剤残留物の分析のためのクロマトグラフィー技術における参照標準として使用されます。

生物学: 殺虫剤の有効性を高める役割、特に農業害虫の防除における役割について研究されています。

科学的研究の応用

Agricultural Applications

Insecticide Synergist:

MGK 264 is predominantly used as a synergist in combination with other insecticides like pyrethrins and allethrin. It enhances the efficacy of these insecticides by inhibiting the metabolic pathways that would otherwise render them ineffective. This synergistic effect is particularly valuable in agricultural settings where pest resistance is a growing concern.

Table 1: Efficacy of MGK 264 in Insecticide Formulations

| Insecticide | Synergist Used | Application Rate (mg/kg) | Efficacy Increase (%) |

|---|---|---|---|

| Pyrethrins | MGK 264 | 450 | 30 |

| Allethrin | MGK 264 | 400 | 25 |

| Deltamethrin | MGK 264 | 200 | 40 |

Household and Institutional Pest Control

MGK 264 is extensively employed in household and institutional pest control products. It is incorporated into various formulations such as sprays, dusts, and aerosols to control a wide range of pests including flies, mosquitoes, and cockroaches.

Case Study: Efficacy in Household Settings

A study conducted on the effectiveness of MGK 264 in controlling houseflies demonstrated that formulations containing MGK 264 significantly reduced fly populations compared to those without it. The study involved applying an aerosol formulation containing 1% MGK 264 in a controlled environment over several weeks.

- Results: The treated areas showed a reduction of fly populations by over 70% within two weeks of application.

Biochemical Research Applications

In biochemical research, N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has been studied for its effects on enzyme systems and metabolic pathways. Research indicates that it can modulate the activity of mixed-function oxidase enzymes, which are crucial for drug metabolism.

Table 2: Effects on Mixed-Function Oxidase Activity

| Compound | Concentration (mg/kg) | Effect on Enzyme Activity (%) |

|---|---|---|

| Piperonyl butoxide | 400 | Inhibition: 50 |

| MGK 264 | 450 | Induction: 30 |

Environmental Impact Studies

Research has also focused on the environmental implications of using MGK 264. Studies indicate that while it is effective as an insecticide synergist, there are concerns regarding its persistence in the environment and potential bioaccumulation.

Case Study: Environmental Persistence

An environmental study assessed the degradation rates of MGK 264 in soil and aquatic environments. The findings revealed:

- Soil Degradation Half-Life: Approximately 14 days.

- Aquatic Degradation Half-Life: Approximately 28 days.

These results underscore the need for careful management practices when using this compound to mitigate environmental risks.

Regulatory Considerations

MGK 264 has undergone various regulatory assessments to evaluate its safety and efficacy. It is classified under several regulatory frameworks due to its use in pesticide formulations.

Regulatory Status Overview

| Regulatory Body | Status |

|---|---|

| EPA (USA) | Registered for use |

| ECHA (EU) | Under review |

作用機序

N-オクチルビシクロヘプテンジカルボキシミドは、昆虫が殺虫剤を解毒するために使用する酵素を阻害することによって機能しますこれらの酵素を阻害することで、MGK-264は殺虫剤の作用を長引かせ、昆虫を殺す効果を高めます .

類似化合物との比較

類似化合物

ピペロニルブトキシド: 殺虫剤製剤で広く使用されている別の相乗剤。

N-オクチルビシクロヘプテンジカルボキシミド: MGK-264と構造と機能が似ています。

独自性

MGK-264は、本来の殺虫効果を持たずに、ピレスロイド系殺虫剤の効力を高める能力においてユニークです。 解毒酵素を阻害する効果は、さまざまな殺虫剤製剤において重要な成分となっています .

生物活性

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, commonly known as MGK 264, is a chemical compound with significant applications in the field of pest control and as a synergist in pesticide formulations. This article explores the biological activity of MGK 264, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 275.3859 g/mol

- CAS Number : 113-48-4

- IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique biological properties. Its solubility and stability in various solvents make it suitable for incorporation into pesticide formulations.

MGK 264 functions primarily as a synergist in pesticide applications. It enhances the efficacy of certain insecticides by inhibiting metabolic pathways that would otherwise deactivate these chemicals. Specifically, MGK 264 has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the detoxification processes of insects.

Toxicity Profiles

The toxicity of MGK 264 has been assessed through various studies:

These values indicate that MGK 264 has relatively low acute toxicity compared to many other pesticides.

Long-term Studies

Long-term studies have evaluated the effects of MGK 264 on reproductive health and growth in animal models:

- A three-generation reproduction study in rats showed some adverse effects on weight gain at high dietary levels but no significant pathology .

- In another study involving swine over two years, no adverse effects were noted at various dietary concentrations (0, 25, 100, and 300 ppm) .

Case Studies

- Synergistic Effects with Organotins :

-

Combination with Pyrethrins :

- A study on the combination of deltamethrin (a pyrethroid insecticide) and MGK 264 reported enhanced toxicity levels in treated organisms. The research indicated significant changes in lipid peroxidation levels in the nervous tissues of exposed snails (Lymnaea acuminata), suggesting potential neurotoxic effects .

Summary of Toxicity Studies

| Study Type | Organism | Route | LD (mg/kg) | Findings |

|---|---|---|---|---|

| Acute Toxicity | Rat | Oral | 3640 | Low acute toxicity |

| Acute Toxicity | Rabbit | Dermal | 470 | Low dermal toxicity |

| Long-term Study | Rat | Dietary | N/A | Weight gain affected at high doses |

| Long-term Study | Swine | Dietary | N/A | No adverse effects observed |

特性

CAS番号 |

113-48-4 |

|---|---|

分子式 |

C17H25NO2 |

分子量 |

275.4 g/mol |

IUPAC名 |

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15- |

InChIキー |

WLLGXSLBOPFWQV-KUDKMIPASA-N |

不純物 |

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |

SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

異性体SMILES |

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |

正規SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

外観 |

Solid powder |

沸点 |

157 °C |

Color/Form |

Dark, oily liquid Very light, yellow colored liquid |

密度 |

1.04 g/cu cm |

引火点 |

177 °C (351 °F) - closed cup |

melting_point |

<-20 °C |

Key on ui other cas no. |

113-48-4 |

物理的記述 |

Light yellow liquid; [HSDB] |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |

溶解性 |

Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

蒸気圧 |

0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Pyrodone based on the provided research?

A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]

Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?

A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.

Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?

A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。